molecular formula C20H21N7O B2696999 3-(4-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(furan-2-yl)pyridazine CAS No. 2380191-71-7

3-(4-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(furan-2-yl)pyridazine

Cat. No.: B2696999
CAS No.: 2380191-71-7
M. Wt: 375.436
InChI Key: OUUOTXMGMVOPCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(4-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(furan-2-yl)pyridazine is a complex heterocyclic molecule. It features multiple rings, including a furan ring, a pyridazine ring, a piperazine ring, and a pyrazolo[1,5-a]pyrimidine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(furan-2-yl)pyridazine involves several steps:

    Formation of the Furan-2-yl Pyridazine: This can be achieved by reacting furan-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized to form the pyridazine ring.

    Piperazine Substitution: The pyridazine derivative is then reacted with piperazine under suitable conditions to introduce the piperazine moiety.

    Formation of the Pyrazolo[1,5-a]pyrimidine Ring: This involves the reaction of the substituted piperazine derivative with 2,5-dimethylpyrazole and a suitable aldehyde or ketone under cyclization conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(furan-2-yl)pyridazine: can undergo various types of chemical reactions:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

3-(4-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(furan-2-yl)pyridazine: has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme inhibition and receptor binding due to its potential biological activity.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(4-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(furan-2-yl)pyridazine involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors, inhibiting their activity or modulating their function.

    Pathways Involved: The compound may affect signaling pathways involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine Derivatives: Compounds such as pyridazinone and pyridazine-based drugs.

    Piperazine Derivatives: Compounds like 1-(2-pyrimidyl)piperazine and other piperazine-based pharmaceuticals.

    Pyrazolo[1,5-a]pyrimidine Derivatives: Compounds with similar pyrazolo[1,5-a]pyrimidine cores.

Uniqueness

3-(4-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(furan-2-yl)pyridazine: is unique due to its combination of multiple heterocyclic rings, which may confer distinct biological activities and chemical properties not found in simpler analogs.

Properties

IUPAC Name

7-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N7O/c1-14-13-20(27-19(21-14)12-15(2)24-27)26-9-7-25(8-10-26)18-6-5-16(22-23-18)17-4-3-11-28-17/h3-6,11-13H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUUOTXMGMVOPCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1)N=C(C=C2N3CCN(CC3)C4=NN=C(C=C4)C5=CC=CO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.